
Monohydroxyundecyl Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydroxyundecyl Phthalate is a phthalate ester, a derivative of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is a metabolite of diundecyl phthalate, which is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monohydroxyundecyl Phthalate is synthesized through the esterification of phthalic anhydride with undecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to high temperatures, and the resulting ester is purified through distillation or other separation techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Monohydroxyundecyl Phthalate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed:
Oxidation: Mono-oxoundecyl phthalate.
Reduction: Undecanol.
Substitution: Various esters depending on the acid used.
Applications De Recherche Scientifique
Monohydroxyundecyl Phthalate has several applications in scientific research:
Mécanisme D'action
Monohydroxyundecyl Phthalate exerts its effects primarily through its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, cell proliferation, and apoptosis. The compound can activate PPARs, leading to changes in protein and gene expression that affect cellular functions .
Comparaison Avec Des Composés Similaires
Diundecyl Phthalate: The parent compound of Monohydroxyundecyl Phthalate, used as a plasticizer.
Mono-oxoundecyl Phthalate: An oxidation product of this compound.
Mono-carboxydecyl Phthalate: Another metabolite of diundecyl phthalate.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which allows it to participate in a variety of chemical reactions. Its role as a biomarker for diundecyl phthalate exposure also sets it apart from other phthalate esters .
Propriétés
Formule moléculaire |
C19H28O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(10-hydroxyundecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22) |
Clé InChI |
KKVRBOVZYWVRRN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
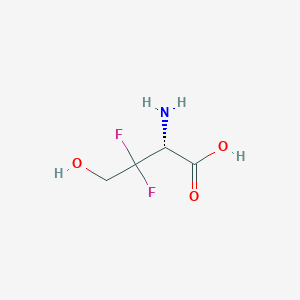
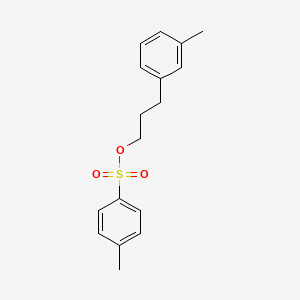
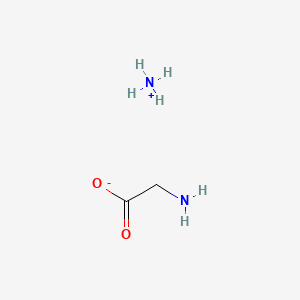
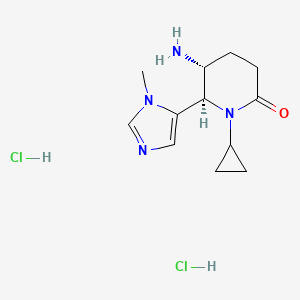

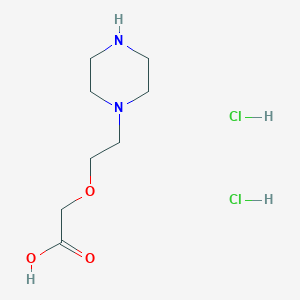
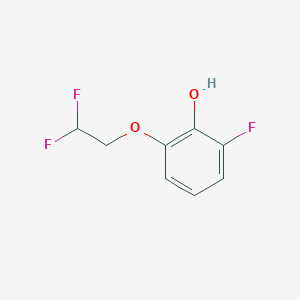
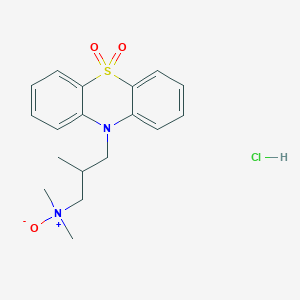
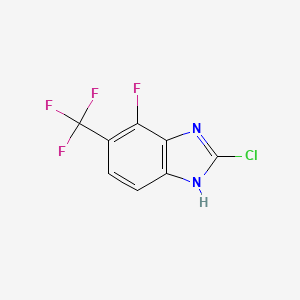
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
